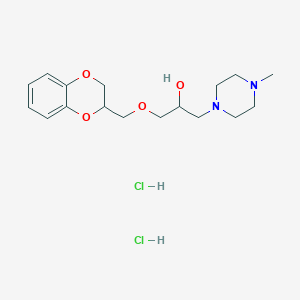![molecular formula C21H28N2O3S2 B5153921 N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). The inhibition of TYK2 has shown promising results in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease (IBD).
Mechanism of Action
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I IFNs. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to suppress the production of pro-inflammatory cytokines, such as IL-17, IL-22, and tumor necrosis factor-alpha (TNF-α), in preclinical studies. The compound also reduces the infiltration of inflammatory cells into affected tissues. In addition, this compound has been shown to improve the barrier function of the gut epithelium, which is compromised in IBD.
Advantages and Limitations for Lab Experiments
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. In addition, the off-target effects of this compound have not been fully characterized, which may limit its use in certain experimental settings.
Future Directions
1. Combination therapy: N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide may be combined with other inhibitors of the JAK-STAT pathway, such as tofacitinib, to enhance its efficacy and reduce the risk of resistance.
2. Target validation: Further studies are needed to elucidate the role of TYK2 in various autoimmune diseases and to identify the patient populations that are most likely to benefit from TYK2 inhibition.
3. Biomarker development: Biomarkers that can predict the response to TYK2 inhibition may help to identify patients who are most likely to benefit from this therapy.
4. Safety and tolerability: Further studies are needed to evaluate the long-term safety and tolerability of this compound in humans, particularly with regard to its effects on the immune system.
5. Alternative delivery methods: The development of alternative delivery methods, such as topical formulations, may improve the efficacy and reduce the systemic side effects of this compound in the treatment of skin diseases.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 5-methyl-2-thiophenesulfonyl chloride with piperidine to form 1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl chloride. This intermediate is then reacted with N-benzyl-N-methylpropanamide in the presence of a base to form the final product.
Scientific Research Applications
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, psoriatic arthritis, and IBD. In a phase 2 clinical trial, this compound demonstrated significant efficacy in the treatment of moderate-to-severe psoriasis, with a rapid onset of action and durable response. The compound is currently being evaluated in phase 2 clinical trials for the treatment of Crohn's disease and ulcerative colitis.
properties
IUPAC Name |
N-benzyl-N-methyl-3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-17-8-11-21(27-17)28(25,26)23-14-12-18(13-15-23)9-10-20(24)22(2)16-19-6-4-3-5-7-19/h3-8,11,18H,9-10,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNVPQZLTJKWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

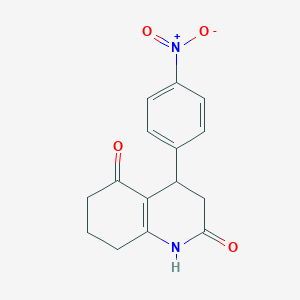
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
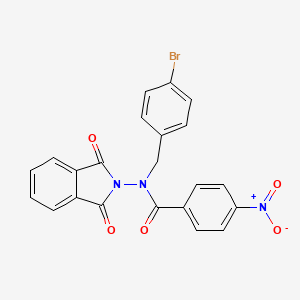
![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
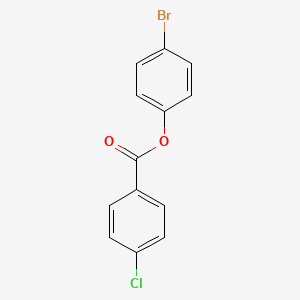
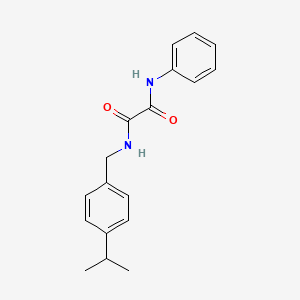
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)
